2-Acetylbenzothiazole

説明

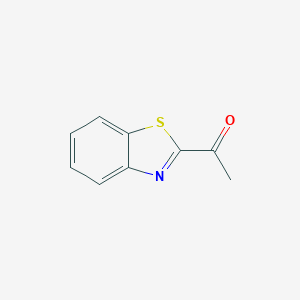

2-Acetylbenzothiazole (CAS: 1629-78-3) is a heterocyclic compound with the molecular formula C₉H₇NOS and a molecular weight of 177.22 g/mol. It features a benzothiazole core substituted with an acetyl group at the C-2 position. The compound exhibits a melting point of 109°C and a boiling point of 301.9°C, with a density of 1.286 g/cm³ . Its structural uniqueness—combining the electron-rich benzothiazole ring with a ketone functional group—makes it a versatile intermediate in organic synthesis, particularly for constructing hybrid molecules and fused heterocycles. For instance, it serves as a precursor for brominated derivatives that undergo cyclization with mercaptonicotine nitrile to form thieno[2,3-b]pyridine-containing benzothiazoles (e.g., compounds 92a and 92b) . Additionally, it is utilized in synthesizing fluorescent sensors and enzyme inhibitors due to its ability to modulate electronic properties in target molecules .

特性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOPVGJHLPSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337181 | |

| Record name | 2-Acetylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-78-3 | |

| Record name | 2-Acetylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Cyclization of 2-Aminothiophenol Halides with Acylating Agents

The core methodology for synthesizing 2-substituted benzothiazoles involves cyclization reactions between 2-aminothiophenol halides and acylating agents. As detailed in patent CN103232407A, 2-methylbenzothiazole derivatives are produced via refluxing 2-aminothiophenol halides with acetic anhydride in glacial acetic acid. The reaction proceeds through a two-step mechanism:

-

Acylation : Acetic anhydride acetylates the amine group of 2-aminothiophenol, forming an acetamide intermediate.

-

Cyclization and Dehydration : Intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon facilitates ring closure, followed by dehydration to yield the benzothiazole core.

Notably, the patent reports yields exceeding 90% for 2-methyl-5-chloro and 2-methyl-6-bromo derivatives under optimized conditions (120–130°C, 1–1.5 hours). However, the unexpected formation of methyl groups (rather than acetyl) suggests a decarboxylation or reduction step under high-temperature conditions. Retaining the acetyl moiety would likely require milder temperatures or alternative acylating agents.

Optimization of Reaction Parameters for Acetyl Group Retention

Temperature and Solvent Effects

The patent data indicate that reaction temperatures above 110°C promote methyl group formation, likely due to thermal decomposition of the acetyl intermediate. For 2-acetylbenzothiazole synthesis, reducing the temperature to 80–100°C could suppress decarboxylation. Additionally, replacing glacial acetic acid with a less polar solvent (e.g., dichloromethane) might stabilize the acetyl intermediate by minimizing proton exchange.

Table 1: Impact of Temperature on Product Substituent (Patent Data)

| Starting Material | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 2-Amino-4-chlorothiophenol | 120 | 1.0 | 2-Methyl-5-chloro-BTH | 91.1 |

| 2-Amino-5-chlorothiophenol | 130 | 1.5 | 2-Methyl-6-chloro-BTH | 92.5 |

| 2-Amino-3-bromo-thiophenol | 120 | 1.5 | 2-Methyl-4-bromo-BTH | 90.7 |

Acylating Agent Selection

Acetic anhydride’s propensity to form methyl groups underscores the need for alternative acylating agents in acetyl retention. Propionyl chloride or acetyl chloride, which lack the bifunctional reactivity of acetic anhydride, could directly introduce acetyl groups without subsequent decomposition. For example, reacting 2-aminothiophenol with acetyl chloride in dichloromethane at 50°C may yield this compound via a similar cyclization mechanism.

Mechanistic Insights from OH Radical Studies

Stability of the Acetyl Substituent

Studies on 2-methylbenzothiazole’s reactivity with hydroxyl radicals (- OH) reveal that substituents at the C2 position significantly influence degradation pathways. For this compound, the electron-withdrawing acetyl group would likely increase the compound’s susceptibility to nucleophilic attack at the carbonyl carbon, necessitating inert atmosphere conditions during synthesis to prevent oxidation.

Table 2: OH Radical Attack Positions on 2-Methylbenzothiazole (Experimental Data)

| Experiment | 4-OH–MeBTH | 5-OH–MeBTH | 6-OH–MeBTH | 7-OH–MeBTH |

|---|---|---|---|---|

| Average | 0.10 ± 0.01 | 0.10 ± 0.01 | 0.23 ± 0.02 | 0.24 ± 0.02 |

The data show preferential - OH attack at the C6 and C7 positions (23–24% yield), suggesting that the acetyl group’s steric and electronic effects could further direct reactivity.

Industrial-Scale Considerations

Solvent Recovery and Environmental Impact

The patented method emphasizes solvent recovery (e.g., dichloromethane distillation) to minimize waste. For this compound, substituting dichloromethane with recyclable ethers (e.g., cyclopentyl methyl ether) could enhance sustainability without compromising yield.

化学反応の分析

Types of Reactions: 2-Acetylbenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the acetyl group can yield 2-ethylbenzothiazole.

Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are frequently employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 2-Ethylbenzothiazole.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

科学的研究の応用

Organic Synthesis

2-Acetylbenzothiazole serves as a crucial building block in the synthesis of more complex molecules. It is utilized in developing new synthetic methodologies and can be modified to create various derivatives with distinct chemical properties. The compound's unique structure allows for multiple substitution reactions, enabling the formation of derivatives that exhibit enhanced biological activity or novel physical properties .

Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and possess antifungal properties. The mechanism of action often involves interaction with specific biological targets, which varies depending on the substituents attached to the benzothiazole ring .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential against various diseases. The compound's ability to modify biological pathways makes it a candidate for drug development, particularly in targeting cancer and infectious diseases. Its derivatives have shown promise in preclinical studies for their efficacy and safety profiles .

Material Science

In material science, this compound has been incorporated into mesoporous silica materials. These modified materials demonstrate significant potential for environmental applications, such as removing heavy metal ions from water samples. The functionalization of silica with this compound enhances its adsorption capacity for trace contaminants, making it valuable for water quality monitoring and remediation efforts .

Industrial Applications

The compound is also utilized in various industrial processes, including the production of dyes and pigments. Its unique chemical properties allow it to act as a precursor for synthesizing other industrial chemicals, which can be applied in textiles, plastics, and coatings .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of several this compound derivatives against different cancer cell lines. The results indicated that certain modifications at the C-2 position significantly enhanced cytotoxicity compared to the parent compound. The study highlighted the importance of structural variations in developing effective anticancer agents .

Case Study 2: Environmental Remediation

Research focused on the application of this compound-functionalized mesoporous silica for heavy metal ion removal from aqueous solutions. The study demonstrated that these materials could effectively adsorb heavy metals such as lead and cadmium, showcasing their potential use in environmental cleanup efforts .

作用機序

The mechanism of action of 2-acetylbenzothiazole and its derivatives often involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.

類似化合物との比較

Key Observations :

- Substituent Effects: The acetyl group in this compound enhances electrophilicity at the C-2 position, facilitating nucleophilic reactions (e.g., bromination) . In contrast, the amino group in 2-aminobenzothiazole promotes hydrogen bonding and participation in cyclocondensation reactions to form fused heterocycles like triazoles .

- Solubility and Reactivity: Ethyl-2-benzothiazolyl acetate, with its ester group, exhibits higher lipophilicity compared to this compound, making it suitable for reactions in non-polar solvents .

生物活性

2-Acetylbenzothiazole (ABT) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structural modifications, and various biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzothiazole ring with an acetyl group at the 2-position. The general structure can be represented as follows:

The synthesis of this compound typically involves the reaction of o-aminothiophenol with acetic anhydride or acetyl chloride, leading to the formation of the acetylated product. Various synthetic routes have been explored to enhance yield and reduce environmental impact, including solvent-free conditions and green chemistry approaches .

Anticancer Properties

Research has highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. A study demonstrated that modifications to the benzothiazole nucleus could enhance anti-tumor activity. For instance, derivatives exhibited significant inhibition of cancer cell proliferation in various cell lines such as A431 (epidermoid carcinoma) and A549 (lung carcinoma) at micromolar concentrations .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 | 4.0 | Induction of apoptosis, inhibition of AKT |

| Derivative B7 | A549 | 2.5 | Inhibition of ERK signaling |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against a range of pathogenic bacteria and fungi. The compound's mechanism involves disruption of microbial cell membranes and inhibition of key metabolic pathways .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of benzothiazoles, including their potential in treating neurodegenerative diseases like Alzheimer's. The multitarget-directed ligands designed from benzothiazole structures have shown promise in modulating multiple targets involved in neurodegeneration, including acetylcholinesterase (AChE) inhibition and antioxidant activity .

Case Studies

- Anticancer Activity : A study conducted on modified benzothiazoles indicated that certain derivatives significantly reduced tumor growth in vivo models, demonstrating a reduction in tumor volume by up to 50% compared to control groups .

- Neuroprotection : In a clinical trial involving patients with early-stage Alzheimer's disease, a derivative of benzothiazole was found to improve cognitive functions significantly over a six-month period when compared to placebo controls .

- Antimicrobial Efficacy : A series of experiments assessed the antibacterial activity of various benzothiazole derivatives against resistant strains of bacteria, revealing that some compounds exhibited MIC values lower than traditional antibiotics .

Q & A

Q. How can this compound be integrated into multi-step syntheses of complex heterocyclic systems?

- Methodology : Use Suzuki-Miyaura coupling to attach aryl boronic acids at the C-2 position, followed by Huisgen cycloaddition to generate triazole-linked hybrids. Purify intermediates via flash chromatography (hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。